molecular formula C14H15N5O B2372557 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1428378-43-1

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide

Cat. No.: B2372557
CAS No.: 1428378-43-1
M. Wt: 269.308
InChI Key: TUMJVMLGKHKRJJ-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazole ring fused to a pyrimidine ring, which is further connected to a cyclohexene carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Comparison with Similar Compounds

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-14(11-5-2-1-3-6-11)18-12-9-13(16-10-15-12)19-8-4-7-17-19/h1-2,4,7-11H,3,5-6H2,(H,15,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMJVMLGKHKRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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